Tetrabutylammonium hydrogen sulfate

Catalog No.
S569181
CAS No.
32503-27-8
M.F
C16H37NO4S
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium hydrogen sulfate

CAS Number

32503-27-8

Product Name

Tetrabutylammonium hydrogen sulfate

IUPAC Name

hydrogen sulfate;tetrabutylazanium

Molecular Formula

C16H37NO4S

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

SHFJWMWCIHQNCP-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

[H+].CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-]

Tetrabutylammonium hydrogen sulfate (TBAH) is a chemical compound used in various scientific research applications. It is most commonly employed as an ion-pairing agent in liquid chromatography (LC) [].

Ion-pairing chromatography is a technique used to separate charged molecules (ionic species) by forming neutral ion pairs with oppositely charged ions like TBAH. This process allows for the analysis of ionic compounds using LC, which is typically designed for neutral molecules [, ].

Here are some specific examples of how TBAH is used in scientific research:

  • Analysis of environmental samples: TBAH can be used to analyze various environmental samples, such as water and soil, for the presence of anionic pollutants like pesticides and herbicides [, ].
  • Biomolecule separation: TBAH can be used to separate and purify biomolecules, such as proteins and peptides, during the process of liquid chromatography-mass spectrometry (LC-MS) analysis [].
  • Catalyst applications: TBAH can be used as a phase-transfer catalyst in certain chemical reactions, facilitating the transfer of reactants between different phases (e.g., liquid-liquid) [].

Tetrabutylammonium hydrogen sulfate is an organic compound with the molecular formula C16H37NO4SC_{16}H_{37}NO_4S and a molecular weight of 339.54 g/mol. It is classified as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase into another, thereby enhancing the efficiency of various

. Some notable applications include:

  • N-Alkylation Reactions: It serves as an efficient catalyst in N-alkylation reactions of benzanilides.
  • Cyclization of Beta-Amino Acids: The compound facilitates the cyclization of beta-amino acids into beta-lactams.
  • Conversion Reactions: It aids in converting nitriles to amides and dehydrohalogenation of aryl 2-haloethyl ethers to produce vinyl ethers.
  • Oxidation Reactions: Tetrabutylammonium hydrogen sulfate is utilized in the oxidation of alcohols, showcasing its versatility as a catalyst .

The biological activity of tetrabutylammonium hydrogen sulfate is primarily attributed to its quaternary ammonium structure, which exhibits antibacterial properties. This makes it a potential candidate for use in antimicrobial formulations and surface-active agents. Studies have indicated that it can inhibit certain bacterial strains, suggesting its utility in pharmaceutical and industrial applications where microbial control is essential .

Tetrabutylammonium hydrogen sulfate can be synthesized through various methods:

  • Direct Neutralization: The compound can be prepared by neutralizing tetrabutylammonium hydroxide with sulfuric acid.
  • Three-Component Reactions: Recent studies have explored its use in three-component reactions to synthesize complex organic molecules, demonstrating its effectiveness as a catalyst in multi-step synthetic processes .
  • Eco-Friendly Methods: Some synthesis routes emphasize environmentally friendly practices, utilizing mild conditions and minimizing waste production during the reaction process .

Tetrabutylammonium hydrogen sulfate has diverse applications across various fields:

  • Catalysis: Its primary use as a phase transfer catalyst enhances reaction rates and yields in organic synthesis.
  • Textile Industry: It acts as a softener for textiles and paper products.
  • Detergents: The compound is employed as an active ingredient in detergent sanitizers and antistatic agents.
  • Emulsifying Agents: It is used in formulations requiring emulsification or pigment dispersion .

Research into the interactions of tetrabutylammonium hydrogen sulfate with other compounds has highlighted its role in enhancing reaction efficiency and selectivity. Studies have shown that it can significantly improve yields in reactions involving difficult substrates by facilitating better solubility and reactivity through phase transfer mechanisms. Furthermore, its interactions with various solvents and reactants have been characterized to optimize conditions for specific chemical transformations .

Tetrabutylammonium hydrogen sulfate shares similarities with other quaternary ammonium salts but stands out due to its unique combination of properties. Here are some similar compounds for comparison:

Compound NameStructure TypeUnique Features
Tetrabutylammonium bromideQuaternary Ammonium SaltUsed primarily as a phase transfer catalyst
Tetraethylammonium bromideQuaternary Ammonium SaltLess hydrophobic than tetrabutyl derivatives
Benzyltriethylammonium chlorideQuaternary Ammonium SaltExhibits different solubility characteristics
Cetyltrimethylammonium bromideQuaternary Ammonium SaltKnown for surfactant properties

Tetrabutylammonium hydrogen sulfate is particularly unique due to its dual role as both a catalyst and an antibacterial agent, making it suitable for applications requiring both chemical reactivity and microbial control .

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 358 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 358 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 357 of 358 companies with hazard statement code(s):;
H302 (87.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (47.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (46.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (52.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (46.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32503-27-8

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, sulfate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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